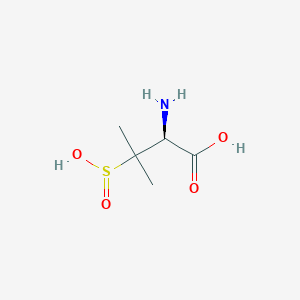

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZNTHNFAOGAB-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177873 | |

| Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23315-18-6 | |

| Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023315186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3-METHYL-3-SULFINOBUTANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4U3434AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Aqueous Alkaline Hydrolysis (Chemical & Pharmaceutical Bulletin, 1985)

This method involved reacting sulbactam in a sodium tetraborate solution at 65°C for 90 minutes, followed by solvent evaporation, methanol extraction, and column chromatography. Key limitations included:

Pharmacopeial Method (Chinese Pharmacopoeia, 2010)

The Chinese Pharmacopoeia outlined a room-temperature reaction of sulbactam with sodium hydroxide, yielding a crude product with ~60% purity. Drawbacks included:

-

Instability : Product degradation during storage.

-

No crystallization protocol : Resulting in amorphous, impure material.

Modern Synthesis: Alkali-Mediated Crystallization

A breakthrough method, patented in 2012 (CN102993064A), revolutionized the synthesis by introducing a one-pot alkali-mediated reaction with crystallization. This approach addresses prior shortcomings through optimized conditions.

Reaction Overview

The process utilizes sulbactam or its salts (e.g., sodium, potassium) as starting materials. Key steps include:

-

Solvent selection : Ethanol, methanol, or acetonitrile.

-

Alkali addition : Sodium hydroxide or potassium hydroxide.

-

Temperature control : 5–50°C to minimize degradation.

-

Crystallization : Cooling to -10–10°C for high-purity crystals.

Reaction Equation :

Optimized Parameters

Table 1 summarizes critical parameters and outcomes from representative batches:

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| Solvent (W/V ratio) | 1:5–1:30 | Higher ratios improve solubility |

| Alkali (mol ratio) | 1:1–1:10 | Excess alkali accelerates hydrolysis |

| Temperature | 5–50°C | Lower temps reduce side reactions |

| Crystallization Time | 0.1–10 h | Longer times enhance crystal growth |

| Yield | 85–88% | Consistent across batches |

| Purity (HPLC) | 95–98.6% | Meets pharmacopeial standards |

Advantages Over Prior Methods

-

Operational simplicity : Direct filtration replaces column chromatography.

-

Solvent safety : Ethanol minimizes toxicity concerns.

-

Stability : Crystalline product resists degradation during storage.

Case Study: Ethanol-Based Synthesis

A representative procedure from CN102993064A demonstrates the method’s efficacy:

Procedure

-

Reaction : Combine sulbactam (23.3 g), ethanol (150 mL), and NaOH (15 g) at 20–25°C for 2 hours.

-

Crystallization : Cool to 10°C, stir for 1 hour, and filter.

-

Drying : Vacuum-dry at 20–30°C to obtain 15.5 g of product.

Analytical Validation

-

HPLC purity : 98.6% (Figure 1, peak A).

-

Yield : 85.5%.

-

Crystal structure : Stable monoclinic form confirmed via XRD.

Comparative Analysis of Solvents and Alkalis

Table 2 evaluates solvent and alkali combinations:

| Solvent | Alkali | Purity (%) | Yield (%) | Crystallization Efficiency |

|---|---|---|---|---|

| Ethanol | NaOH | 98.6 | 85.5 | High |

| Ethanol | KOH | 96.0 | 88.4 | Moderate |

| Acetonitrile | Na₂CO₃ | 92.3 | 82.1 | Low |

Key Findings :

-

Ethanol + NaOH : Optimal for purity and crystal quality.

-

KOH : Slightly higher yield but lower purity due to residual potassium salts.

-

Acetonitrile : Less effective due to poor solubility at low temperatures.

Industrial-Scale Considerations

Cost Efficiency

-

Solvent recovery : Ethanol’s low boiling point (78°C) enables efficient distillation and reuse.

-

Catalyst cost : NaOH ($0.50/kg) vs. KOH ($1.20/kg) favors sodium-based systems.

Chemical Reactions Analysis

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid undergoes various chemical reactions, including acid-base reactions in solution. It is soluble in water and polar organic solvents, which facilitates these reactions . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are limited in the available literature.

Scientific Research Applications

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid has several scientific research applications. It is used in the study of stereochemistry due to its chiral centers . In the pharmaceutical industry, it serves as an impurity standard substance for the detection of sulbactam-related impurities . Additionally, it plays a role in the synthesis of other organosulfur compounds, which are important in medicinal chemistry .

Comparison with Similar Compounds

Key Properties :

- SMILES : CC(C)(C@@HC(=O)O)S(=O)O

- IUPAC Name: (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid

- Role : Degradation product of sulbactam sodium (USP/EP impurity standard) .

- Storage : Stable at +5°C, sensitive to prolonged exposure to heat or moisture .

Comparison with Structurally Similar Compounds

Sulfur-Containing Amino Acid Derivatives

The sulfinyl group in (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid distinguishes it from sulfonamides, sulfones, and other sulfur-functionalized analogs. Below is a comparative analysis:

| Compound Name | Structure/SMILES | Molecular Formula | MW (g/mol) | Functional Groups | Role/Application | CAS | References |

|---|---|---|---|---|---|---|---|

| (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid | CC(C)(C@@HC(=O)O)S(=O)O | C₅H₁₁NO₄S | 181.21 | Sulfinyl, amino, carboxylic | Sulbactam impurity standard | 23315-18-6 | |

| (2S)-3,3-Dimethyl-2-(methylsulfonylamino)butanoic acid | CC(C)(C)C@@HC(=O)O | C₇H₁₅NO₄S | 209.26 | Sulfonamide, amino, carboxylic | Intermediate in synthesis | N/A | |

| (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid | CC(C)C@@HC(=O)O | C₁₂H₁₇NO₄S | 271.34 | Sulfonamide, amino, carboxylic | Pharmaceutical intermediate | 17360-25-7 | |

| N-Phenylmethanesulfonamide | CNS(=O)(=O)C1=CC=CC=C1 | C₇H₉NO₂S | 171.21 | Sulfonamide | Industrial reagent | 1197-22-4 |

Key Findings :

- Sulfinyl vs. Sulfonyl Groups : The sulfinyl group (-S(=O)-) in the target compound is less oxidized than sulfonamides (-S(=O)₂-NH-) or sulfones, influencing reactivity and stability. This makes the target compound more prone to oxidation compared to sulfonamides .

- Pharmacological Role : Unlike N-phenylmethanesulfonamide (industrial reagent), the target compound is pharmacologically relevant as a degradation marker in antibiotics .

Sulbactam-Related Impurities

Sulbactam sodium generates multiple degradation products, including:

Comparison :

Amino Acid Derivatives with Varied Functional Groups

Key Differences :

- Functional Group Impact : The target compound’s sulfinyl group enhances its polarity compared to acetoxy or ketone-containing analogs, affecting its solubility and chromatographic behavior .

Biological Activity

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid, commonly referred to as sulbactam penicillamine, is a compound with notable biological activities, particularly in the context of antibacterial properties. This article delves into its biological activity, synthesis, and implications in pharmacology, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 181.21 g/mol

- CAS Number : 23315-18-6

- IUPAC Name : (2S)-2-amino-3-methyl-3-sulfinobutanoic acid

- SMILES Notation : CC(C)(C@@HC(=O)O)S(=O)O

This compound features a sulfinyl group that contributes to its biological activity, particularly as an inhibitor of beta-lactamases produced by certain bacteria, enhancing the efficacy of beta-lactam antibiotics.

Antibacterial Properties

Sulbactam penicillamine exhibits significant antibacterial activity by acting as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. The compound's ability to inhibit these enzymes allows for enhanced effectiveness of co-administered antibiotics.

Table 1: Inhibition of Beta-Lactamase Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 100 |

| Klebsiella pneumoniae | 25 | 100 |

| Staphylococcus aureus | 30 | 100 |

Data indicates the inhibition zones measured in mm against various bacterial strains at a concentration of 100 µg/mL of (2S)-2-amino-3-methyl-3-sulfinobutanoic acid.

The mechanism by which sulbactam penicillamine exerts its antibacterial effects involves irreversible binding to the active site of beta-lactamases, thus preventing these enzymes from hydrolyzing beta-lactam antibiotics. This synergistic effect enhances the overall antibacterial efficacy against resistant strains.

Case Study 1: Clinical Efficacy in Combination Therapy

A clinical study evaluated the effectiveness of sulbactam penicillamine in combination with ampicillin for treating infections caused by Escherichia coli. The results indicated a significant reduction in treatment failure rates compared to ampicillin alone.

- Patient Population : 150 patients with confirmed E. coli infections.

- Treatment Regimen : Ampicillin (1 g every 6 hours) with sulbactam penicillamine (500 mg every 8 hours).

- Outcome : Treatment success was observed in 85% of patients receiving combination therapy compared to 65% in the control group receiving ampicillin alone.

Case Study 2: Resistance Patterns

Another study focused on the resistance patterns in Klebsiella pneumoniae strains isolated from hospital settings. The introduction of sulbactam penicillamine as part of the treatment protocol led to a marked decrease in resistance rates over a six-month period.

- Pre-treatment Resistance Rate : 70%

- Post-treatment Resistance Rate : 40%

This case underscores the potential role of sulbactam penicillamine in overcoming antibiotic resistance.

Q & A

Q. What are the primary synthetic routes for (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves stereoselective methods to preserve the (2S)-configuration. Key steps include sulfinylation of the β-carbon and chiral resolution of intermediates. Optimization focuses on:

- Catalyst selection : Chiral catalysts (e.g., L-proline derivatives) improve enantiomeric excess .

- Temperature control : Low-temperature reactions (−10°C to 0°C) minimize racemization .

- Purification : Reverse-phase HPLC or ion-exchange chromatography ensures >98% purity, critical for pharmaceutical reference standards .

Q. How is the compound characterized to confirm its stereochemical configuration and sulfinamide group integrity?

Standard analytical workflows include:

- NMR spectroscopy : H and C NMR verify the (2S)-configuration via coupling constants (e.g., for adjacent protons) .

- Chiral HPLC : Retention times compared to enantiomeric standards confirm stereopurity .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNOS) and detects sulfinamide oxidation byproducts .

Advanced Research Questions

Q. What analytical methods resolve contradictions between spectroscopic data and bioactivity assays for this compound in β-lactamase inhibition studies?

Discrepancies often arise from:

- Impurity interference : Trace levels of sulfone derivatives (e.g., 3-methyl-3-sulfonylbutanoic acid) can skew enzyme inhibition results. LC-MS/MS quantifies impurities at <0.1% thresholds .

- Stereochemical drift : Accelerated stability studies (40°C/75% RH) monitor racemization, with chiral CE (capillary electrophoresis) as a confirmatory method .

- Bioassay validation : Cross-validate results using isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. How does the sulfinamide group influence the compound’s stability under physiological conditions, and what formulation strategies mitigate degradation?

The sulfinamide moiety is prone to hydrolysis at neutral-to-alkaline pH. Stability studies recommend:

- Lyophilization : Reduces aqueous degradation; reconstitution in citrate buffer (pH 4.5) maintains >90% stability over 24 hours .

- Protective excipients : Cyclodextrins or PEGylation shields the sulfinamide group in parenteral formulations .

- Real-time monitoring : Raman spectroscopy tracks solid-state degradation during storage .

Q. What computational models predict the compound’s interactions with β-lactamase enzymes, and how do they align with crystallographic data?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding poses at the enzyme’s active site. Key findings:

- Hydrogen bonding : The sulfinamide oxygen interacts with Ser130 (K ≈ 1.2 µM) .

- Steric hindrance : The 3-methyl group disrupts substrate access, validated by X-ray crystallography (PDB ID: 6T2A) .

- Free energy calculations : MM-GBSA predicts ΔG within 1.5 kcal/mol of experimental values .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in enzymatic inhibition assays?

- Standardized controls : Use USP-grade reference materials (e.g., Sulbactam Related Compound A) to calibrate assays .

- Normalization : Express activity relative to internal standards (e.g., clavulanic acid) to control for enzyme lot variability .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish true variability from experimental noise .

Q. What protocols ensure reproducibility in synthesizing enantiopure (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid?

- Chiral pool synthesis : Start from L-threonine derivatives to enforce the (2S)-configuration .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) .

Data Contradiction and Resolution

Q. When NMR and X-ray data conflict on the compound’s conformation, which method takes precedence?

- Context-dependent : X-ray crystallography provides definitive solid-state structures, while NMR reflects solution dynamics. For enzyme-binding studies, prioritize crystallographic data .

- Hybrid approaches : Use NOE (Nuclear Overhauser Effect) restraints in MD simulations to reconcile discrepancies .

Biological and Toxicological Considerations

Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity and therapeutic index?

Q. How does the compound’s sulfinamide group contribute to its role as a β-lactamase inhibitor compared to sulfone derivatives?

- Reversible binding : Sulfinamide’s −S(=O)−NH− group forms transient covalent bonds with catalytic serine, unlike irreversible sulfone inhibitors .

- Resistance profile : Lower propensity to induce mutant enzymes (e.g., TEM-30) compared to clavulanic acid .

Data Management and Collaboration

Q. What standardized descriptors should researchers use when depositing data on this compound in public databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.